molecular formula C12H23N3O3 B1419229 Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate CAS No. 1263315-97-4

Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate

Cat. No.: B1419229
CAS No.: 1263315-97-4
M. Wt: 257.33 g/mol
InChI Key: UICYAEUMHPGMTE-UHFFFAOYSA-N
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Description

Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate: is an organic compound with the molecular formula C12H23N3O3.

Scientific Research Applications

Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Safety and Hazards

The safety information for Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

It’s known that piperazine derivatives often interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural features .

Mode of Action

It’s known that piperazine derivatives can undergo buchwald-hartwig coupling reactions with aryl halides . This reaction could potentially lead to the formation of various amine derivatives, which may interact with their targets in different ways.

Result of Action

Safety data sheets indicate that the compound may cause skin and eye irritation, and may be harmful if swallowed or inhaled . These effects are likely due to the compound’s interaction with biological targets.

Action Environment

The action, efficacy, and stability of Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound’s effects may be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form stable complexes with certain enzymes, thereby influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. The compound’s structure allows it to bind to the active sites of enzymes, altering their conformation and affecting their catalytic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, it can influence the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or improved cellular function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition or disruption of cellular processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites. This can have downstream effects on cellular metabolism and overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function, as it may be more active in certain cellular regions compared to others .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate typically involves the protection of piperazine with a tert-butyl group. One common method is the N-Boc protection, where piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: It can undergo Buchwald-Hartwig coupling reactions with aryl halides to form corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Buchwald-Hartwig Coupling: This reaction typically uses palladium catalysts and bases like potassium phosphate (K3PO4) in the presence of ligands such as 1,1’-bi-2-naphthol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Buchwald-Hartwig coupling with aryl halides results in the formation of arylamine derivatives .

Comparison with Similar Compounds

Similar Compounds

    1-Boc-piperazine: This compound is structurally similar and also used as a building block in organic synthesis.

    tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate: Another related compound with similar applications in chemical synthesis.

Uniqueness

Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the dimethylcarbamoyl group enhances its potential as a pharmacophore, making it valuable in drug discovery and development.

Properties

IUPAC Name

tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-6-13-8-9(15)10(16)14(4)5/h9,13H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICYAEUMHPGMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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